molecular formula C27H34ClNO2S B12803701 99U9GL8Gbl CAS No. 118415-57-9

99U9GL8Gbl

Cat. No.: B12803701
CAS No.: 118415-57-9
M. Wt: 472.1 g/mol
InChI Key: VFMGWQLOCZBFCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Butylthio Group: This step involves the substitution of a hydrogen atom on the indole ring with a butylthio group, often using butylthiol and a suitable catalyst.

    Attachment of the Chlorophenylmethyl Group: This is typically done through a Friedel-Crafts alkylation reaction, where the indole ring is alkylated with a chlorophenylmethyl halide.

    Addition of the Dimethylpropanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid: is similar to other indole derivatives, such as:

Uniqueness

The uniqueness of 3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid lies in its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

118415-57-9

Molecular Formula

C27H34ClNO2S

Molecular Weight

472.1 g/mol

IUPAC Name

3-[3-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C27H34ClNO2S/c1-6-7-14-32-25-22-15-20(18(2)3)10-13-23(22)29(17-19-8-11-21(28)12-9-19)24(25)16-27(4,5)26(30)31/h8-13,15,18H,6-7,14,16-17H2,1-5H3,(H,30,31)

InChI Key

VFMGWQLOCZBFCK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(N(C2=C1C=C(C=C2)C(C)C)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O

Origin of Product

United States

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